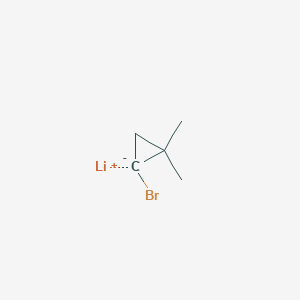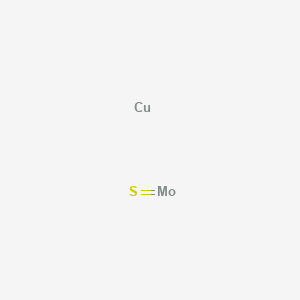
Copper--sulfanylidenemolybdenum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–sulfanylidenemolybdenum (1/1) is a compound that combines copper and molybdenum with a sulfanylidenemolybdenum ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Copper–sulfanylidenemolybdenum (1/1) typically involves the reaction of copper salts with molybdenum-containing ligands under controlled conditions. One common method is the reaction of copper(II) sulfate with ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium sulfide. The reaction is carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Copper–sulfanylidenemolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: Copper–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ligands like phosphines or amines under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-molybdenum species, while reduction can produce lower oxidation state molybdenum complexes.
科学研究应用
Copper–sulfanylidenemolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, including superconductors and electronic devices.
作用机制
The mechanism by which Copper–sulfanylidenemolybdenum (1/1) exerts its effects involves the interaction of the copper and molybdenum centers with target molecules. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
相似化合物的比较
Copper–molybdenum (1/1): Similar in composition but lacks the sulfanylidenemolybdenum ligand.
Copper(II) sulfate: A common copper compound used in various applications.
Ammonium tetrathiomolybdate: A molybdenum compound used in the synthesis of Copper–sulfanylidenemolybdenum (1/1).
Uniqueness: Copper–sulfanylidenemolybdenum (1/1) is unique due to the presence of the sulfanylidenemolybdenum ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in catalytic applications and in the development of advanced materials.
属性
CAS 编号 |
58051-93-7 |
|---|---|
分子式 |
CuMoS |
分子量 |
191.56 g/mol |
IUPAC 名称 |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
InChI 键 |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
规范 SMILES |
S=[Mo].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
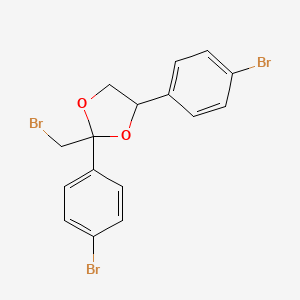
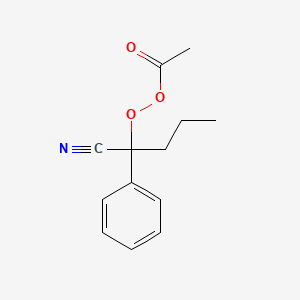
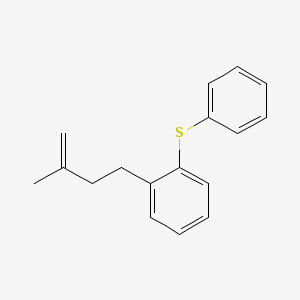

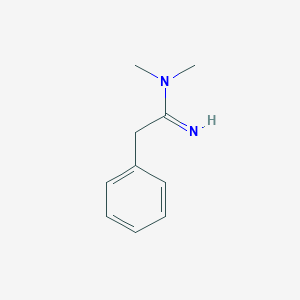
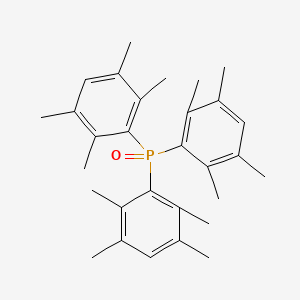
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
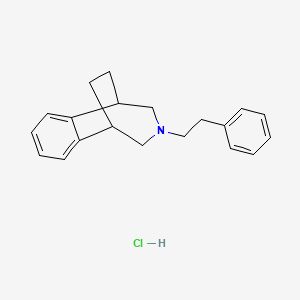

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)

